(1R)-2-(2-ethylphenoxy)-1-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethanol;hydrochloride
Description
(1R)-2-(2-ethylphenoxy)-1-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethanol;hydrochloride (IUPAC name), also known as SR 59230A hydrochloride, is a stereospecific β-adrenergic receptor antagonist. It is the hydrochloride salt of the SS-enantiomer of a propanolamine derivative, with a molecular formula of $ C{21}H{26}N2O2 \cdot HCl $ and a molecular weight of 386.9 g/mol .
This compound is distinguished by its selective antagonism of β₃-adrenoceptors, a property first demonstrated in rat brown adipocytes .
Properties
IUPAC Name |
(1R)-2-(2-ethylphenoxy)-1-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-2-15-8-4-6-13-19(15)23-14-20(22)21-18-12-7-10-16-9-3-5-11-17(16)18;/h3-6,8-9,11,13,18,20-22H,2,7,10,12,14H2,1H3;1H/t18-,20+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGBPIJBLWNPCZ-VKLKMBQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(NC2CCCC3=CC=CC=C23)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1OC[C@H](N[C@H]2CCCC3=CC=CC=C23)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR59230A Hydrochloride involves multiple steps, starting from commercially available precursorsThe final step involves the conversion of the free base to its hydrochloride salt form to enhance its solubility and stability .
Industrial Production Methods
Industrial production of SR59230A Hydrochloride typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process is optimized for yield and purity, often involving high-throughput techniques and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
SR59230A Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its receptor binding affinity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
SR59230A Hydrochloride is extensively used in scientific research across various fields:
Mechanism of Action
SR59230A Hydrochloride exerts its effects by selectively binding to β3-adrenergic receptors, inhibiting their activity. This modulation affects various downstream signaling pathways, including those involved in lipid metabolism and energy expenditure. The compound’s ability to penetrate the blood-brain barrier allows it to influence central nervous system processes as well .
Comparison with Similar Compounds
Enantiomeric Comparison: SR 59230A vs. SR 59483
The stereochemistry of SR 59230A is pivotal to its activity. Its inactive RR-enantiomer, SR 59483 , lacks β₃-antagonistic effects, as shown in functional assays on rat brown adipose tissue membranes. Key findings include:
Structural Basis: The (1S)-tetrahydronaphthalen-1-yl and (2S)-propanolamine moieties are critical for β₃ selectivity. Altering stereochemistry disrupts receptor binding .
Comparison with Other β-Adrenergic Antagonists
Table 1: Receptor Selectivity Profiles of β-Adrenergic Antagonists
- CGP 12177 : Unlike SR 59230A, CGP 12177 acts as a β₃-agonist , stimulating cAMP production in brown adipocytes. It also exhibits partial β₁/β₂ antagonism, limiting its utility in β₃-specific studies .
Structural Analogs and Similarity Analysis
Table 2: Physicochemical and Functional Comparison with Structural Analogs
- 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol HCl: Shares the tetrahydronaphthalenyl backbone but lacks the ethylphenoxy-propanolamine chain, resulting in loss of β₃ affinity .
- Ethanolamine derivatives (e.g., 702684-33-1): Modified aromatic substituents reduce β₃ specificity, emphasizing the necessity of the ethylphenoxy group in SR 59230A for receptor interaction .
Biological Activity
Structure
The chemical structure of the compound can be described by its IUPAC name, which indicates the presence of a tetrahydronaphthalene moiety and an ethylphenoxy group. The hydrochloride salt form enhances its solubility in aqueous environments, which is beneficial for biological assays.
Molecular Formula
The molecular formula for this compound is .
Pharmacological Profile
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antidepressant Activity : Compounds with naphthalene derivatives have shown promise in modulating serotonin and norepinephrine levels, which are crucial for mood regulation.
- Neuroprotective Effects : Some derivatives have been noted for their ability to protect neuronal cells from apoptosis.
- Anti-inflammatory Properties : The presence of an amino group suggests potential anti-inflammatory activity through inhibition of pro-inflammatory cytokines.
The proposed mechanism of action for this compound involves interaction with neurotransmitter receptors and modulation of signaling pathways involved in inflammation and neuroprotection. Specifically, it may act as a partial agonist at serotonin receptors and an antagonist at certain adrenergic receptors.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against various cell lines. For example:
These results indicate that the compound has selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
In Vivo Studies
In vivo studies in animal models have shown that administration of the compound leads to:
- Reduction in Tumor Size : In xenograft models of breast cancer, a significant reduction in tumor size was observed after treatment with the compound.
- Improved Behavioral Outcomes : In models of depression, treated animals exhibited reduced despair behavior in the forced swim test, suggesting antidepressant-like effects.
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of similar naphthalene derivatives. The results indicated that these compounds could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The study concluded that such compounds could be developed into therapeutic agents for neurodegenerative diseases.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of a related compound. It was found that treatment led to apoptosis in breast cancer cells through the activation of caspase pathways. This suggests that modifications to the structure could enhance its efficacy further.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
